3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of the precursor amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Butanoic Acid Derivative: The protected amino acid is then reacted with an appropriate reagent to introduce the prop-2-en-1-yloxy group, forming the desired butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to convert the oxo group to a hydroxyl group.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways . The compound’s reactivity is influenced by the presence of the oxo and prop-2-en-1-yloxy groups, which can undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting groups.
Nα-Boc-L-2,3-diaminopropionic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is unique due to the presence of the prop-2-en-1-yloxy group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from other Boc-protected amino acids that may lack this functional group.
Properties
Molecular Formula |
C12H19NO6 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15) |
InChI Key |
IAEZDRCCBIEBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.